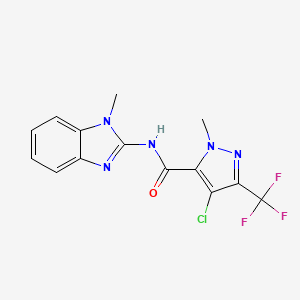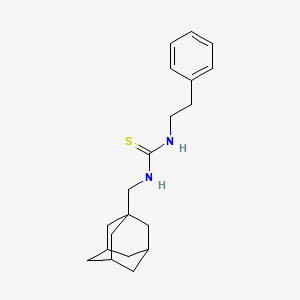![molecular formula C10H9F3N4O B10959773 (4-methyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10959773.png)
(4-methyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone is a synthetic organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone typically involves multiple steps:
Formation of the Pyrazole Rings: The initial step involves the synthesis of the two pyrazole rings. This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling of the Pyrazole Rings: The final step involves coupling the two pyrazole rings through a methanone linkage. This can be achieved using reagents like formaldehyde or other carbonyl compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological processes at the molecular level.
Industry
Agriculture: Potential use in the development of agrochemicals, such as herbicides or fungicides.
Polymers: Used in the synthesis of specialty polymers with desired mechanical or thermal properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, often through hydrophobic interactions and electronic effects. The exact pathways involved depend on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the second pyrazole ring, making it less versatile in certain applications.
4-methyl-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness
(4-methyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone is unique due to the presence of both the trifluoromethyl group and the dual pyrazole rings. This combination imparts distinct electronic and steric properties, enhancing its utility in various scientific and industrial applications.
Properties
Molecular Formula |
C10H9F3N4O |
|---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
(4-methylpyrazol-1-yl)-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone |
InChI |
InChI=1S/C10H9F3N4O/c1-6-4-14-17(5-6)9(18)7-3-8(10(11,12)13)15-16(7)2/h3-5H,1-2H3 |
InChI Key |
HXNZMPNFXVBTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=CC(=NN2C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B10959690.png)
![2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10959698.png)
![2-[(2,4-difluorophenoxy)methyl]-N-(pyridin-4-yl)benzamide](/img/structure/B10959708.png)

![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10959732.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10959738.png)
![1-(3-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10959740.png)
![N'~2~,N'~5~-bis{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2,5-dicarbohydrazide](/img/structure/B10959747.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959763.png)
![1-(3-bromobenzyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10959765.png)
![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B10959779.png)

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclopentanone](/img/structure/B10959790.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10959794.png)
